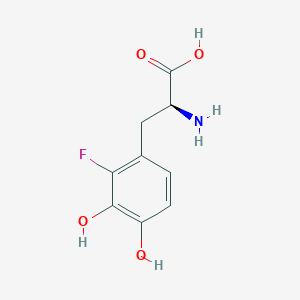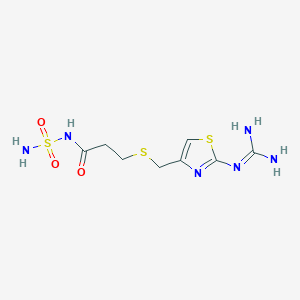
Famotidine sulfamoyl propanamide
描述
Famotidine sulfamoyl propanamide is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Famotidine belongs to the group of medicines known as histamine H2-receptor antagonists or H2-blockers . It works by decreasing the amount of acid produced by the stomach .
Molecular Structure Analysis
The molecular formula of Famotidine sulfamoyl propanamide is C8H14N6O3S3 . Its exact mass is 338.03 and its molecular weight is 338.420 .Physical And Chemical Properties Analysis
Famotidine sulfamoyl propanamide has a molecular formula of C8H14N6O3S3, an exact mass of 338.03, and a molecular weight of 338.420 . More research would be needed to provide a detailed analysis of its physical and chemical properties.科学研究应用
Treatment of Stomach Disorders : Famotidine shows effectiveness in treating stomach ulcers, erosive esophagitis, and gastroesophageal reflux disease. Its novel sulphoxide prodrug form improves aqueous solubility, enhancing its therapeutic potential (Vijayaraj, Omshanthi, Anitha, & Sampath Kumar, 2014).
H2-Receptor Antagonist Activity : It acts as a potent H2-receptor antagonist, making it a valuable antiulcer agent. Famotidine's structural and functional properties have been elucidated through NMR spectroscopy, aiding its use in peptic ulcers and Zollinger-Ellison syndrome treatment (Yanagisawa, Hirata, & Ishii, 1987); (Barańska, Czarniecki, & Proniewicz, 2001).
Pharmacokinetics : The drug exhibits a biexponential decay profile, with its clearance reduced in patients with renal insufficiency and the elderly. This necessitates reduced maintenance dosages (Echizen & Ishizaki, 1991).
COVID-19 Treatment : Famotidine's role in COVID-19 treatment is under investigation. While one study found no significant reduction in mortality in hospitalized COVID-19 patients, another study reported improved clinical outcomes in such patients (Chiu et al., 2021); (Freedberg et al., 2020).
Preventing NSAID-Induced Ulcers : It significantly reduces the incidence of gastric and duodenal ulcers in arthritis patients receiving long-term NSAID therapy (Taha et al., 1996).
Psychiatric Applications : Famotidine may improve symptoms in chronic schizophrenia, suggesting a potential role of histamine in the disease (Prell, Rosse, & Deutsch, 1996).
Antibacterial Potential : It inhibits carbonic anhydrases in both humans and Helicobacter pylori, indicating a potential novel mechanism for antibacterial drug development (Angeli, Ferraroni, & Supuran, 2018).
Tolerability and Safety : Famotidine has an excellent tolerability profile, even at high doses, for treating acid-related disorders (Howden & Tytgat, 1996).
安全和危害
Before taking famotidine, individuals should inform their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits .
属性
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCROVNHEMFQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147600 | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Famotidine sulfamoyl propanamide | |
CAS RN |
106433-44-7 | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106433447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE SULFAMOYL PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V359F2S9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



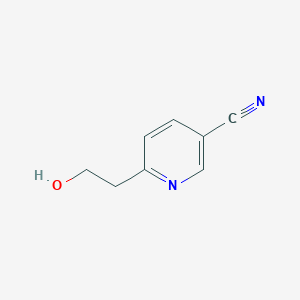
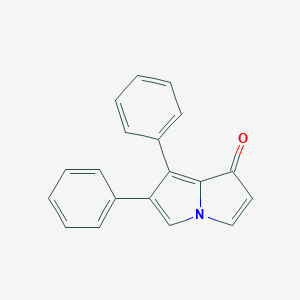
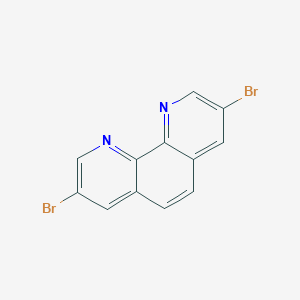
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
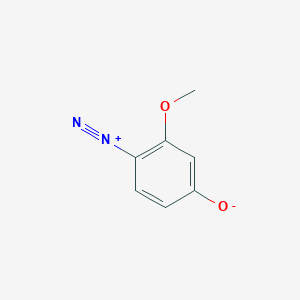
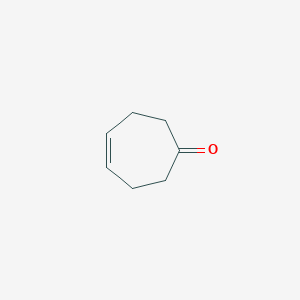
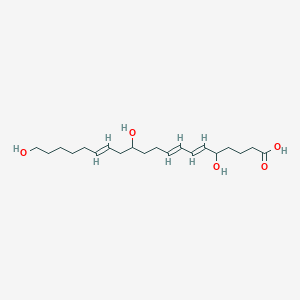
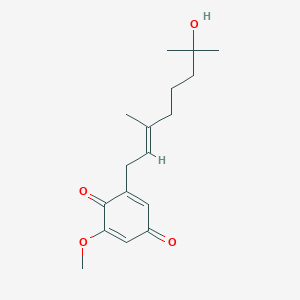
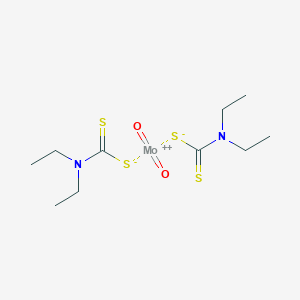
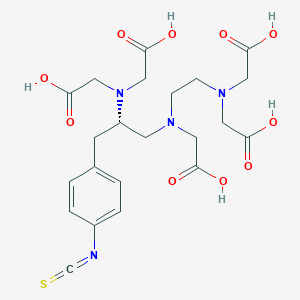
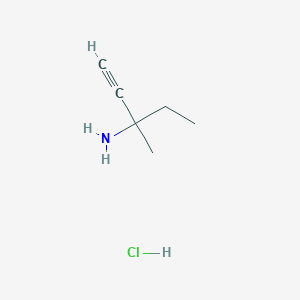
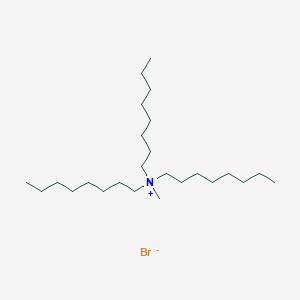
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
